molecular formula C11H18O4 B13624655 Methyl 1-(4-hydroxyoxan-4-yl)cyclobutane-1-carboxylate

Methyl 1-(4-hydroxyoxan-4-yl)cyclobutane-1-carboxylate

Katalognummer: B13624655
Molekulargewicht: 214.26 g/mol
InChI-Schlüssel: IZZSVMQJMJBRHN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 1-(4-hydroxyoxan-4-yl)cyclobutane-1-carboxylate is a chemical compound with the molecular formula C11H18O4 and a molecular weight of 214.26 g/mol . This compound is characterized by the presence of a cyclobutane ring, a hydroxyoxane group, and a methyl ester functional group. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(4-hydroxyoxan-4-yl)cyclobutane-1-carboxylate typically involves the reaction of cyclobutane-1-carboxylic acid with 4-hydroxyoxane in the presence of a suitable esterification agent such as methanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 1-(4-hydroxyoxan-4-yl)cyclobutane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

Methyl 1-(4-hydroxyoxan-4-yl)cyclobutane-1-carboxylate is used in various scientific research applications, including:

Wirkmechanismus

The mechanism of action of Methyl 1-(4-hydroxyoxan-4-yl)cyclobutane-1-carboxylate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways and cellular processes .

Eigenschaften

Molekularformel

C11H18O4

Molekulargewicht

214.26 g/mol

IUPAC-Name

methyl 1-(4-hydroxyoxan-4-yl)cyclobutane-1-carboxylate

InChI

InChI=1S/C11H18O4/c1-14-9(12)10(3-2-4-10)11(13)5-7-15-8-6-11/h13H,2-8H2,1H3

InChI-Schlüssel

IZZSVMQJMJBRHN-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1(CCC1)C2(CCOCC2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.